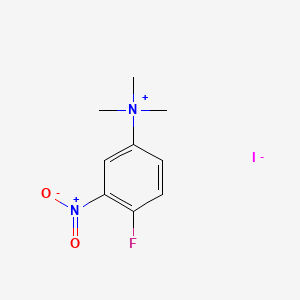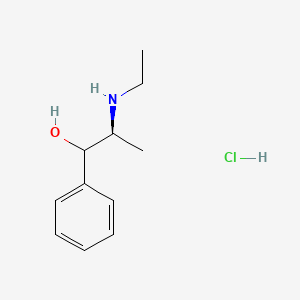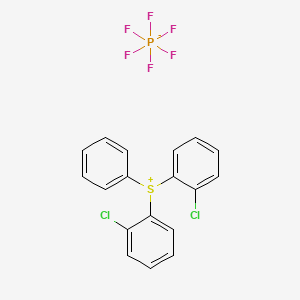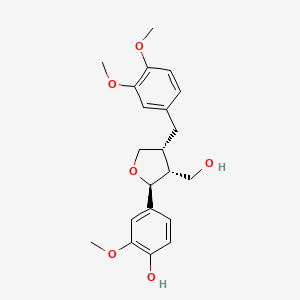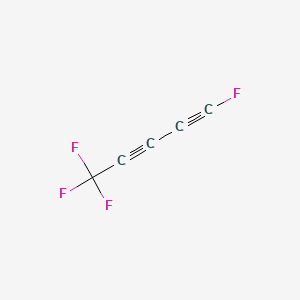![molecular formula C5F11SO2N(C2H5)CH2COOH<br>C9H8F11NO4S B13417649 Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]- CAS No. 68957-31-3](/img/structure/B13417649.png)
Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-: is a chemical compound with the molecular formula C9H7F11NO4S . This compound is known for its unique structure, which includes a glycine backbone modified with an ethyl group and an undecafluoropentylsulfonyl group. The presence of fluorine atoms in its structure imparts distinctive chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]- typically involves the following steps:
Starting Materials: The synthesis begins with glycine and undecafluoropentylsulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors to control reaction conditions and optimize yield.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluorine atoms in the undecafluoropentyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, particularly in the field of fluorinated compounds.
Mécanisme D'action
The mechanism of action of Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]- involves its interaction with molecular targets such as enzymes and proteins. The undecafluoropentylsulfonyl group can form strong interactions with hydrophobic pockets in proteins, leading to inhibition or modulation of their activity. The compound’s fluorine atoms also contribute to its unique binding properties and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycine, N-ethyl-N-[(trifluoromethyl)sulfonyl]-: A similar compound with a trifluoromethylsulfonyl group instead of an undecafluoropentylsulfonyl group.
Glycine, N-ethyl-N-[(pentafluoroethyl)sulfonyl]-: Contains a pentafluoroethylsulfonyl group.
Glycine, N-ethyl-N-[(heptafluoropropyl)sulfonyl]-: Features a heptafluoropropylsulfonyl group.
Uniqueness
Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]- is unique due to the presence of the undecafluoropentyl group, which imparts higher hydrophobicity and stability compared to its shorter-chain analogs. This makes it particularly valuable in applications requiring strong hydrophobic interactions and chemical stability.
Propriétés
Numéro CAS |
68957-31-3 |
|---|---|
Formule moléculaire |
C5F11SO2N(C2H5)CH2COOH C9H8F11NO4S |
Poids moléculaire |
435.21 g/mol |
Nom IUPAC |
2-[ethyl(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonyl)amino]acetic acid |
InChI |
InChI=1S/C9H8F11NO4S/c1-2-21(3-4(22)23)26(24,25)9(19,20)7(14,15)5(10,11)6(12,13)8(16,17)18/h2-3H2,1H3,(H,22,23) |
Clé InChI |
MJELJHFNXRAPHF-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC(=O)O)S(=O)(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





